Iopamidol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

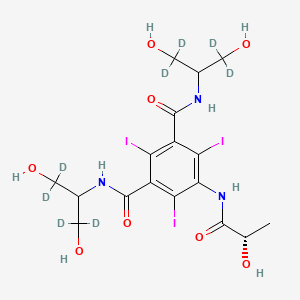

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22I3N3O8 |

|---|---|

Molecular Weight |

785.1 g/mol |

IUPAC Name |

5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |

InChI Key |

XQZXYNRDCRIARQ-ZESHZVJFSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@H](C)O)I)C(=O)NC(C([2H])([2H])O)C([2H])([2H])O)I)O |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Iopamidol-d8 and its chemical structure

An In-Depth Technical Guide to Iopamidol-d8

This guide provides a comprehensive overview of this compound, a deuterated analog of the widely used X-ray contrast agent, Iopamidol. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis. This document details its chemical structure, physicochemical properties, plausible synthesis protocols, and its application as an internal standard in mass spectrometry-based assays.

Introduction

This compound is the deuterium-labeled form of Iopamidol.[1] Iopamidol itself is a non-ionic, low-osmolar iodinated contrast agent used extensively in medical imaging procedures such as CT scans and angiography to enhance the visibility of internal body structures.[2][3] The incorporation of eight deuterium atoms into the Iopamidol structure renders this compound an ideal internal standard for bioanalytical studies.[4] Its key application is as a tracer and, more commonly, as an internal standard for the accurate quantification of Iopamidol in complex biological matrices like plasma or in environmental samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamentally that of Iopamidol, with deuterium atoms replacing hydrogen atoms at specific, stable positions. The systematic IUPAC name for this compound is 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide. This name indicates that the eight deuterium atoms are located on the two N-linked dihydroxypropyl side chains, which originate from a deuterated serinol precursor used during synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide | |

| Molecular Formula | C₁₇H₁₄D₈I₃N₃O₈ | |

| Molecular Weight | 785.13 g/mol | |

| CAS Number | 1795778-90-3 | |

| Appearance | White Solid | |

| Melting Point | >273°C (decomposes) | |

| Storage Conditions | 2-8°C, Refrigerator | |

| Unlabeled Mol. Weight | 777.1 g/mol |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in quantitative analysis.

Plausible Synthesis Protocol

Key Steps:

-

Preparation of the Core Intermediate: The synthesis starts with 5-aminoisophthalic acid, which is tri-iodinated to form 5-amino-2,4,6-triiodoisophthalic acid. This intermediate is then converted to its more reactive acyl dichloride form using a chlorinating agent like thionyl chloride.

-

Amidation with Deuterated Serinol: The 5-amino-2,4,6-triiodoisophthaloyl dichloride is reacted with 2 equivalents of serinol-1,1,3,3-d₄ in an aprotic solvent like N,N-dimethylacetamide (DMAc). This step forms the two amide bonds, attaching the deuterated side chains to the central benzene ring.

-

Acylation of the 5-Amino Group: The remaining amino group on the benzene ring is acylated using (S)-2-acetoxypropionyl chloride. The acetyl protecting group is used to improve reaction efficiency.

-

Deprotection/Hydrolysis: The final step involves the hydrolysis of the acetyl protecting group from the side chain under basic conditions (e.g., using sodium hydroxide), followed by careful neutralization to yield this compound.

-

Purification: The crude product is purified extensively using techniques such as column chromatography and recrystallization to remove unreacted starting materials, by-products, and inorganic salts.

Application Protocol: Internal Standard for LC-MS/MS

This compound is an excellent internal standard for quantifying Iopamidol due to its identical chemical properties and co-elution during chromatography, while being distinguishable by mass spectrometry.

Methodology for Quantification in Human Plasma:

-

Preparation of Solutions:

-

Stock Solutions: Prepare separate 1 mg/mL stock solutions of Iopamidol and this compound (Internal Standard, IS) in LC-MS grade methanol.

-

Working Standard Solutions: Serially dilute the Iopamidol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards.

-

IS Spiking Solution: Dilute the this compound stock solution with acetonitrile to a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 300 µL of the IS spiking solution (in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitate.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

LC System: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Mass Spectrometer: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Iopamidol and this compound. The transitions for this compound will have a higher mass-to-charge ratio (m/z) due to the deuterium labeling.

-

-

Data Analysis:

-

Quantify Iopamidol in unknown samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Iopamidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Iopamidol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Iopamidol and a detailed methodology for the preparation of its deuterated analog, Iopamidol-d8. The synthesis of this compound is crucial for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies. This document outlines the probable synthetic pathways, experimental protocols, and methods for determining isotopic enrichment.

Overview of Iopamidol and its Deuterated Analog

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging. Its deuterated counterpart, this compound, is a stable isotope-labeled version where eight hydrogen atoms have been replaced by deuterium. The IUPAC name for this compound is 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide, which indicates that the deuterium atoms are located on the two N-(1,3-dihydroxypropan-2-yl) side chains. This specific labeling is achieved by utilizing a deuterated starting material in the synthesis.

Synthesis of Iopamidol

The synthesis of Iopamidol is a multi-step process that has been well-documented in various patents. A common route starts from 5-nitroisophthalic acid and proceeds through several key intermediates.

General Synthesis Pathway of Iopamidol

The synthesis can be broadly divided into the following stages:

-

Formation of the isophthalamide backbone: 5-Nitroisophthalic acid is converted to its corresponding diester, which then undergoes amidation with 2-amino-1,3-propanediol (serinol) to form N,N'-bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide.

-

Reduction of the nitro group: The nitro group is reduced to an amino group to yield 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide.

-

Iodination: The aromatic ring is tri-iodinated at the 2, 4, and 6 positions to produce 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide.

-

Acylation: The final step involves the acylation of the amino group with (S)-2-(acetyloxy)propanoyl chloride, followed by hydrolysis of the acetyl protecting group to yield Iopamidol.

The overall synthetic scheme is depicted in the following diagram:

An In-depth Technical Guide to the Physical and Chemical Properties of Iopamidol-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol-d8 is the deuterated form of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as X-ray and computed tomography (CT).[1] The incorporation of eight deuterium atoms into the molecule makes this compound a valuable tool in various research and analytical applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs, making it a subject of interest in drug development.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for its non-deuterated counterpart, Iopamidol, is also included for comparison where relevant.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide | [3] |

| Synonyms | This compound, B-15000-d8, SQ-13396-d8, Iopamiro-d8, Isovue-d8 | |

| CAS Number | 1795778-90-3 | |

| Molecular Formula | C₁₇H₁₄D₈I₃N₃O₈ | |

| Molecular Weight | 785.13 g/mol | |

| Exact Mass | 784.9042 Da | |

| Appearance | White Solid | |

| Melting Point | >273°C (decomposes) | |

| Solubility | Soluble in Methanol and Water. Iopamidol (non-deuterated) is highly water-soluble. | |

| Hydrogen Bond Donor Count | 8 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 10 | |

| Topological Polar Surface Area | 188 Ų | |

| XLogP3 | -2.4 |

Experimental Protocols

Accurate characterization of this compound is crucial for its application. The following section details the methodologies for key analytical experiments.

Purity and Impurity Profiling using HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary techniques for assessing the purity of Iopamidol and its deuterated analogue.

Methodology:

-

System: A validated HPLC or UPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of 242 nm or 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase or a suitable solvent to the desired concentration.

-

Analysis: Inject the prepared sample into the chromatograph. The purity is determined by comparing the peak area of the main component to the total area of all peaks. Impurities are identified and quantified using reference standards.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the synthesis process.

Methodology:

-

System: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A column suitable for volatile compounds, such as a DB-624 or equivalent.

-

Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add a suitable solvent like dimethyl sulfoxide.

-

Headspace Conditions:

-

Vial Equilibration Temperature: 80 - 100 °C

-

Vial Equilibration Time: 15 - 30 min

-

-

GC Conditions: Program the GC with an appropriate temperature gradient to separate the expected residual solvents.

-

Analysis: The automated headspace sampler injects the vapor phase from the vial into the GC. The concentration of each solvent is determined by comparing its peak area to that of a calibrated standard.

Stability Indicating Method Development (Forced Degradation Studies)

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 1N HCl and reflux at 80°C for a specified period (e.g., 48 hours).

-

Base Hydrolysis: Dissolve the sample in 1N NaOH and reflux at 80°C for a specified period (e.g., 24 hours).

-

Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 30% H₂O₂) and store at room temperature for a specified period (e.g., 48 hours).

-

Thermal Degradation: Expose the solid this compound powder to high temperature (e.g., 105°C) in a controlled oven for an extended period (e.g., 72 hours).

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.

-

Sample Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze the stressed samples by a suitable method, typically HPLC, to separate the degradation products from the parent compound. A study on Iopamidol showed that up to 100 mGy X-ray exposure did not induce any alteration.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of this compound, often in biological matrices or environmental samples.

Methodology:

-

System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

-

Sample Preparation:

-

Stock Solutions: Prepare primary stock solutions (e.g., 1 mg/mL) of this compound and any other analytes in methanol.

-

Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase.

-

Sample Pre-treatment: For complex matrices, a solid-phase extraction (SPE) step may be necessary. For simpler aqueous samples, direct injection after filtration may be possible.

-

-

Analysis: Inject the prepared sample. Quantify this compound by comparing its response to a calibration curve constructed using known concentrations of the standard.

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical flow of key experimental and characterization processes for this compound.

Caption: Overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for developing a stability-indicating HPLC method.

Caption: Experimental workflow for LC-MS/MS quantitative analysis.

References

Navigating the Analytical Landscape of Iopamidol-d8: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies and data interpretation required for the Certificate of Analysis (CoA) and purity assessment of Iopamidol-d8. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical quality attributes of this compound and the rigorous testing protocols necessary to ensure its identity, purity, and quality.

This compound, the deuterium-labeled analogue of the widely used non-ionic X-ray contrast agent Iopamidol, serves as a crucial internal standard in pharmacokinetic and metabolic studies.[1] Its isotopic purity and the absence of chemical impurities are paramount for accurate bioanalytical measurements. This guide delves into the multifaceted analytical techniques employed to characterize this stable isotope-labeled compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound provides a summary of the analytical tests performed, the acceptance criteria, and the batch-specific results. The following table outlines the typical tests, specifications, and analytical methods.

| Test | Acceptance Criteria | Typical Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Purity (HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥ 99% atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Related Substances | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | HPLC, Ultra-Performance Liquid Chromatography (UPLC)[2] |

| Residual Solvents | Meets USP <467> or ICH Q3C requirements | Headspace Gas Chromatography (HS-GC)[2] |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Optical Purity | Enantiomeric Excess (as S-isomer): ≥ 99.0% | Chiral HPLC or Enzymatic Assay[3][4] |

Purity Assessment: A Deeper Dive into Analytical Techniques

The cornerstone of the this compound CoA is a robust purity assessment, which involves a battery of analytical techniques to detect and quantify any potential impurities. These can include process-related impurities, degradation products, and residual solvents.

Chromatographic Methods for Related Substances

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying non-volatile impurities.

Experimental Protocol: HPLC Analysis of this compound for Related Substances

-

Objective: To separate, detect, and quantify impurities in the this compound drug substance.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

-

Prepare a standard solution of Iopamidol reference standard at a known concentration.

-

-

Analysis:

-

Inject the blank (mobile phase), the standard solution, and the sample solution into the chromatograph.

-

Record the chromatograms and integrate the peaks.

-

Calculate the percentage of each impurity relative to the main this compound peak area.

-

Headspace Gas Chromatography for Residual Solvents

The manufacturing process of active pharmaceutical ingredients (APIs) often involves the use of organic solvents. Headspace Gas Chromatography (HS-GC) is the standard method for identifying and quantifying these residual solvents to ensure they are below the safety limits defined by pharmacopeias.

Experimental Protocol: HS-GC Analysis of Residual Solvents in this compound

-

Objective: To detect and quantify residual solvents in the this compound drug substance.

-

Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

-

Chromatographic Conditions:

-

Column: A suitable capillary column for solvent analysis (e.g., G43).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically 250 °C.

-

Oven Temperature Program: A programmed temperature gradient to separate the target solvents.

-

-

Sample Preparation:

-

Accurately weigh the this compound sample into a headspace vial.

-

Add a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

-

Seal the vial.

-

-

Analysis:

-

Equilibrate the vial in the headspace autosampler at a specific temperature and time.

-

Inject the vapor phase from the headspace vial into the GC.

-

Identify and quantify the solvents based on the retention times and peak areas of a standard solution containing known amounts of the potential residual solvents.

-

Visualizing the Analytical Workflow

To ensure a comprehensive and systematic approach to the quality control of this compound, a well-defined analytical workflow is essential. The following diagram illustrates the key stages from sample receipt to the final disposition.

The formation of impurities during the synthesis of Iopamidol is a critical aspect to monitor. Incomplete iodination is a potential pathway for the formation of related substances.

Conclusion

The comprehensive analytical characterization of this compound is fundamental to its application in regulated scientific research. A thorough understanding of the methodologies outlined in this guide enables researchers and drug development professionals to critically evaluate the quality of this compound based on its Certificate of Analysis. The adherence to rigorous analytical protocols ensures the reliability and reproducibility of experimental data where this compound is employed as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiopaque contrast media. XLVII - Determination of the optical purity of iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Iopamidol-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Iopamidol-d8 for research purposes. This compound, the deuterated analog of the X-ray contrast agent Iopamidol, serves as an invaluable internal standard for mass spectrometry-based quantitative analysis in preclinical and clinical studies. This guide details available commercial sources, their product specifications, and relevant experimental protocols to facilitate its effective use in a laboratory setting.

Commercial Supplier Overview

Several reputable chemical suppliers offer this compound for research use. While all provide the fundamental compound, specifications such as chemical purity and isotopic enrichment can vary. The following table summarizes the key quantitative data for this compound available from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment (Atom % D) |

| MedchemExpress | HY-B0684S | 1795778-90-3 | C₁₇H₁₄D₈I₃N₃O₈ | 785.13 | Request CoA | Request CoA |

| Santa Cruz Biotechnology | sc-480531 | 1795778-90-3 | C₁₇H₁₄D₈I₃N₃O₈ | 785.13 | Request CoA | Request CoA |

| Pharmaffiliates | PA STI 053470 | 1795778-90-3 | C₁₇H₁₄D₈I₃N₃O₈ | 785.13 | Request CoA | Request CoA |

| BOC Sciences | BLP-013865 | 1795778-90-3 | C₁₇H₁₄D₈I₃N₃O₈ | 785.13 | ≥95% | ≥98% |

| United States Biological | 014931 | 1795778-90-3 | C₁₇H₁₄D₈I₃N₃O₈ | 785.13 | Highly Purified | Request CoA |

Experimental Protocols

This compound is predominantly utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS methods to ensure the accuracy and precision of the quantification of Iopamidol and its metabolites in biological matrices.[1] Below are detailed methodologies for its application.

Quantification of Iopamidol in Aqueous Samples using LC-MS/MS

This method is suitable for the analysis of Iopamidol in environmental water samples or pharmaceutical formulations.

a. Materials and Reagents:

-

Iopamidol reference standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade formic acid

-

Ultrapure water

-

C18 reversed-phase HPLC/UHPLC column

b. Preparation of Solutions:

-

Iopamidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Iopamidol reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Iopamidol stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the initial mobile phase.[2]

c. Sample Preparation:

-

Aqueous Samples (e.g., environmental water): To 1 mL of the water sample, add 10 µL of the 100 ng/mL internal standard working solution.[2] Vortex for 30 seconds. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[2]

-

Pharmaceutical Formulations: Accurately dilute the formulation with ultrapure water to bring the expected concentration of Iopamidol into the calibration range.[2] Take 1 mL of the diluted sample and add 10 µL of the 100 ng/mL internal standard working solution.

d. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Optimized to separate Iopamidol from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

MRM Transitions:

-

Iopamidol: Precursor ion > Product ion (To be optimized based on the specific instrument)

-

This compound: Precursor ion > Product ion (To be optimized based on the specific instrument)

-

Quantification of Desdiiodo-Iopamidol in Plasma using LC-MS/MS

This protocol is designed for the quantification of a key related substance of Iopamidol in a biological matrix.

a. Materials and Reagents:

-

Desdiiodo-Iopamidol reference standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

b. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desdiiodo-Iopamidol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

c. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of Desdiiodo-Iopamidol from endogenous plasma components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

MRM Transitions:

-

Desdiiodo-Iopamidol: Precursor ion > Product ion (To be optimized)

-

This compound: Precursor ion > Product ion (To be optimized)

-

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the use of this compound in research.

Caption: Workflow for Plasma Sample Analysis.

Caption: Principle of Isotope Dilution MS.

References

In-Depth Technical Guide: Safety Data for Iopamidol-d8

This technical guide provides a comprehensive overview of the safety data for Iopamidol-d8, a deuterated analog of the nonionic, X-ray iodinated contrast agent, Iopamidol.[1][2] Intended for researchers, scientists, and professionals in drug development, this document summarizes key safety, handling, and toxicological information. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this guide primarily leverages data from the well-characterized parent compound, Iopamidol, with the explicit understanding that the safety and handling protocols are largely translatable.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Iopamidol.[1][2] The primary physical difference is its molecular weight due to the presence of eight deuterium atoms. The key chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C17H14D8I3N3O8 | [3] |

| Molecular Weight | 785.13 g/mol | |

| IUPAC Name | 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide | |

| CAS Number | 1795778-90-3 | |

| Appearance | White crystalline, odorless powder | |

| Solubility | Soluble in water and methanol | |

| Melting Point | Decomposes without melting (>273°C) | |

| pKa (25 °C) | 10.70 |

Toxicological Data

The toxicological profile of Iopamidol has been extensively studied. It is generally considered to have low toxicity upon acute exposure. The following table summarizes key toxicity data for Iopamidol, which is expected to be comparable for this compound.

| Route of Administration | Species | LD50 | Source |

| Oral | Rat | >49000 mg/kg | |

| Intraperitoneal | Rat | 35000 mg/kg | |

| Subcutaneous | Rat | >49000 mg/kg | |

| Intravenous | Rat | 22044 mg/kg | |

| Intraarterial | Rat | 13268 mg/kg | |

| Oral | Mouse | >49000 mg/kg | |

| Intraperitoneal | Mouse | 40825 mg/kg | |

| Subcutaneous | Mouse | >49000 mg/kg | |

| Intravenous | Mouse | 33000 mg/kg | |

| Intracerebral | Mouse | 3000 mg/kg | |

| Intravenous | Dog | 35000 mg/kg | |

| Intravenous | Rabbit | 20000 mg/kg | |

| Parenteral | Rabbit | 510 mg/kg |

Health Effects:

-

Acute Effects: Iopamidol is not considered a significant irritant to the skin or eyes, though direct contact may cause transient discomfort. Inhalation of small amounts is not expected to cause symptoms. Ingestion of large amounts may lead to gastrointestinal issues like nausea, vomiting, and diarrhea.

-

Chronic Effects: There is limited evidence suggesting that skin contact may cause a sensitization reaction in some individuals.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the provided data for Iopamidol would have been generated using standardized OECD (Organisation for Economic Co-operation and Development) or similar guidelines for acute toxicity testing. These generally involve the administration of the substance to laboratory animals via different routes to determine the lethal dose (LD50).

Hazard Identification and Handling

Based on the available data for Iopamidol, this compound is not classified as a hazardous substance. However, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields are recommended.

-

Hand Protection: Wear suitable protective gloves.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: Not typically required under normal use with adequate ventilation.

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Protect from light.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Get medical attention if symptoms occur.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Stability and Reactivity

Iopamidol is a stable compound under normal conditions.

-

Conditions to Avoid: Presence of incompatible materials.

-

Incompatible Materials: Avoid reaction with oxidizing agents. It is also noted that many radiopaque contrast agents are incompatible with some antihistamines and other drugs in vitro.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of iodine and nitrogen oxides.

References

In-Depth Technical Guide to Deuterium Labeling in Iopamidol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Iopamidol-d8, a deuterated analog of the widely used non-ionic X-ray contrast agent, Iopamidol. This document details the precise location of the deuterium atoms, outlines the synthetic and analytical methodologies, and presents quantitative data on isotopic purity.

Introduction to Iopamidol and its Deuterated Analog

Iopamidol is a tri-iodinated benzene derivative used extensively in medical imaging to enhance the visibility of internal structures.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. They serve as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and are used in pharmacokinetic studies to trace the metabolic fate of the drug.[2] The replacement of hydrogen with deuterium can also subtly alter the pharmacokinetic profile of a drug, a strategy sometimes employed in drug development.

Position of Deuterium Labeling in this compound

The eight deuterium atoms in this compound are specifically located on the two N-substituted 1,3-dihydroxypropan-2-yl side chains. The systematic IUPAC name for this compound is 1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide.[1]

This nomenclature indicates that on each of the two symmetrical side chains, the two hydrogen atoms on the first carbon (C1) and the two hydrogen atoms on the third carbon (C3) of the propanediol backbone are replaced by deuterium atoms.

Below is a DOT script for a Graphviz diagram illustrating the molecular structure of this compound with the deuterium labeling positions highlighted.

References

Understanding the Mass Shift of Iopamidol-d8 vs. Iopamidol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift observed between the non-ionic, low-osmolar X-ray contrast agent Iopamidol and its deuterated analog, Iopamidol-d8. The incorporation of stable isotopes is a critical technique in mass spectrometry-based quantitative analysis, enabling the development of robust internal standards for pharmacokinetic studies, metabolic profiling, and environmental monitoring. A thorough understanding of the resulting mass shifts in both the parent molecule and its fragments is paramount for accurate data interpretation.

Core Concepts: The Foundation of Mass Shift

The fundamental principle behind the mass shift in this compound lies in the substitution of eight hydrogen (¹H) atoms with their heavier isotope, deuterium (²H or D). Each deuterium atom possesses one proton and one neutron, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This additional neutron results in an increase in the atomic mass of approximately 1.0063 Da for each deuterium atom compared to a hydrogen atom.

Iopamidol has a monoisotopic mass of 776.8541 Da.[1] Its deuterated form, this compound, has a monoisotopic mass of 784.9043 Da.[2] The observed mass shift of approximately 8.05 Da is a direct consequence of the eight deuterium substitutions.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratio (m/z) values for Iopamidol and this compound, providing a clear comparison of the parent ions and their predicted major fragments.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions of [M+H]⁺ (m/z) | Predicted Key Fragment Ions of [M+H]⁺ for this compound (m/z) |

| Iopamidol | C₁₇H₂₂I₃N₃O₈ | 776.8541[1] | 777.8614 | 575, 559, 453, 201, 127 | 583, 567, 461, 201, 127 |

| This compound | C₁₇H₁₄D₈I₃N₃O₈ | 784.9043[2] | 785.9116 | - | - |

Note: The fragmentation of this compound is predicted based on the known fragmentation of Iopamidol and the location of the deuterium atoms on the two N,N'-bis(1,3-dihydroxypropan-2-yl) side chains.

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Iopamidol, which can be adapted for the comparative analysis of this compound.

Sample Preparation

-

Standard Solutions: Prepare stock solutions of Iopamidol and this compound (as an internal standard) in methanol at a concentration of 1 mg/mL.[3]

-

Working Solutions: Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards and quality control samples at the desired concentrations.

-

Matrix Samples (e.g., plasma): For protein precipitation, add three volumes of acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used for the separation of Iopamidol.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for Iopamidol analysis.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, monitoring specific precursor-to-product ion transitions.

-

Precursor Ions: [M+H]⁺ ions of Iopamidol (m/z 777.9) and this compound (m/z 785.9).

-

Collision Gas: Argon is commonly used as the collision gas.

-

Collision Energy: The collision energy should be optimized to achieve efficient fragmentation of the precursor ions. For Iopamidol, significant fragments have been observed at a collision energy of 80 eV.

Visualizing the Mass Shift Logic and Workflow

The following diagrams illustrate the logical relationship of the mass shift and a typical experimental workflow for comparative analysis.

Predicted Fragmentation Pathway and Mass Shift Analysis

Collision-induced dissociation (CID) of Iopamidol's protonated molecule ([M+H]⁺) leads to the formation of several characteristic fragment ions. The deuterium labeling in this compound is on the two N,N'-bis(1,3-dihydroxypropan-2-yl) side chains. Therefore, fragments that retain these side chains will exhibit a mass shift corresponding to the number of deuterium atoms they carry.

Analysis of Mass Shifts in Fragments:

-

Fragment 1 (m/z 575) and 1' (m/z 583): The formation of the fragment at m/z 575 in Iopamidol involves the loss of both a dihydroxypropylamine and a glyceraldehyde moiety from the side chains. In this compound, the corresponding fragment at m/z 583 retains all eight deuterium atoms, resulting in an 8 Da mass shift.

-

Fragment 2 (m/z 559) and 2' (m/z 567): This fragment arises from similar losses as Fragment 1 but with a different rearrangement. The corresponding fragment in this compound at m/z 567 also shows an 8 Da shift, indicating the retention of all deuterium atoms.

-

Fragment 3 (m/z 453) and 3' (m/z 461): This fragment is formed by the further loss of a dihydroxypropylamine group from Fragment 2. In this compound, the corresponding fragment at m/z 461 again demonstrates an 8 Da shift.

Fragments that do not contain the deuterated side chains, such as the iodide ion (I⁻, m/z 126.9) or fragments solely from the tri-iodinated benzene ring, would not be expected to show a mass shift.

Conclusion

The mass shift between Iopamidol and this compound is a direct and predictable consequence of isotopic labeling. This guide has outlined the fundamental principles, provided quantitative data, detailed experimental protocols, and visualized the logical and experimental workflows for analyzing this shift. By understanding the fragmentation patterns and the location of the deuterium labels, researchers can confidently utilize this compound as an internal standard, ensuring the accuracy and reliability of their quantitative mass spectrometric analyses. This knowledge is crucial for advancing drug development and environmental science, where precise measurement of chemical entities is essential.

References

Methodological & Application

Application Note: High-Throughput Analysis of Iopamidol in Biological Matrices using Iopamidol-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iopamidol in biological matrices, such as plasma.[1] The use of a stable isotope-labeled internal standard, Iopamidol-d8, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3] The described method is suitable for high-throughput analysis in regulated environments and can be adapted for various research applications, including pharmacokinetic and toxicokinetic studies.[1]

Introduction

Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent in medical imaging.[4] Accurate and reliable quantification of Iopamidol in biological samples is crucial for pharmacokinetic studies and drug development. LC-MS/MS has become the primary analytical technique for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry as it mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus providing effective normalization. This application note provides a detailed protocol for the determination of Iopamidol in plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Iopamidol reference standard

-

This compound internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of Iopamidol and this compound in 10 mL of methanol.

-

Working Standard Solutions: Serially dilute the Iopamidol primary stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the initial mobile phase.

Sample Preparation

A simple protein precipitation method is employed for sample preparation:

-

To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins and vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Dwell Time | 100 ms per transition |

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Iopamidol | 778.0 | 546.0 | 32 |

| This compound | 786.0 | 546.0 | 32 |

Note: Collision energy should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data.

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 2: Typical Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect (IS-normalized) | CV ≤ 15% |

| Stability | Analyte concentration within ±15% of nominal concentration |

Results and Discussion

This LC-MS/MS method provides a robust and sensitive approach for the quantification of Iopamidol in plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis. The use of this compound as an internal standard effectively compensates for potential matrix effects and variations in sample recovery, ensuring reliable and accurate results.

Conclusion

The described LC-MS/MS method using this compound as an internal standard is a reliable and efficient tool for the quantitative analysis of Iopamidol in biological matrices. This method can be readily implemented in research and drug development settings for pharmacokinetic and other related studies.

Diagrams

References

Application Note: Quantitative Analysis of Iopamidol in Human Plasma using Iopamidol-d8 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures.[1] Accurate quantification of Iopamidol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iopamidol in human plasma. The method utilizes a stable isotope-labeled internal standard, Iopamidol-d8, to ensure high accuracy and precision.[1] The protocol described herein is designed for high-throughput analysis in regulated laboratory environments.

Principle of the Method

This method employs liquid chromatography (LC) for the separation of Iopamidol from endogenous plasma components, coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. Following a simple protein precipitation step for sample cleanup, the analyte and internal standard are separated on a reversed-phase C18 column.[2] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[1][3] Quantification is based on the ratio of the analyte peak area to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Iopamidol reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank human plasma

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of Iopamidol in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Serially dilute the Iopamidol stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with the initial mobile phase to a final concentration of 100 ng/mL.

-

3. Sample Preparation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Instrumentation and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase HPLC/UHPLC column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Iopamidol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Iopamidol | 778.0 | 562.0 |

| This compound | 786.0 | 546.0 |

Note: The specific MRM transitions should be optimized in the user's laboratory.

Quantitative Data and Method Validation

The method should be validated according to the European Medicines Agency (EMA) and/or the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.

Table 4: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (CV) | ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% |

| Stability (short-term, long-term, freeze-thaw) | Analyte concentration should be within ±15% of the nominal concentration |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of Iopamidol.

Caption: Logical relationship of analytical method validation parameters.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Iopamidol in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis. The provided protocol serves as a comprehensive guide for method implementation and validation in a regulated bioanalytical laboratory.

References

Application Note: High-Throughput Quantification of Iopamidol in Pharmaceutical and Aqueous Samples using a Validated LC-MS/MS Method

Application Notes and Protocols for the Use of Iopamidol-d8 in Pharmacokinetic Studies of Iopamidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent for medical imaging procedures such as X-ray and computed tomography.[1][2][3] Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing imaging protocols and ensuring patient safety.[4][5] Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and improving accuracy and precision. Iopamidol-d8, a deuterated analog of Iopamidol, serves as an ideal internal standard (IS) for its pharmacokinetic studies.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the LC-MS/MS-based quantification of Iopamidol in biological matrices for pharmacokinetic studies.

Principle of the Method

The method involves the quantification of Iopamidol in a biological matrix, such as plasma, using a stable isotope dilution LC-MS/MS assay. A known concentration of this compound is spiked into the plasma samples as an internal standard. Following a simple protein precipitation step to extract the analyte and internal standard, the sample is analyzed by LC-MS/MS. The chromatographic system separates Iopamidol from other matrix components, and the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides selective and sensitive detection of both Iopamidol and this compound. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents

-

Iopamidol reference standard

-

This compound (internal standard)

-

Blank human plasma (or other relevant biological matrix)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Stock and Working Solution Preparation

-

Iopamidol Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Iopamidol reference standard in methanol.

-

This compound Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Iopamidol primary stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the initial mobile phase.

Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions to achieve a concentration range of approximately 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 200 µL of the internal standard working solution in acetonitrile (containing 100 ng/mL of this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for individual instruments.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | See Table 3 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 3: MRM Transitions for Iopamidol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Iopamidol | 778.0 | 501.0 |

| This compound | 786.0 | 509.0 |

Note: The specific m/z values may need to be optimized based on the instrument and experimental conditions.

Bioanalytical Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for pharmacokinetic studies. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the matrix.

-

Accuracy and Precision: Should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Calibration Curve: Linearity, range, and weighting.

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

-

Recovery: The extraction efficiency of the analytical method.

-

Matrix Effect: Assessment of ion suppression or enhancement by matrix components.

-

Stability: Analyte stability in the biological matrix under different storage and processing conditions.

Table 4: Representative Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| LLOQ | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±10% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Note: These are typical acceptance criteria and may vary based on specific guidelines.

Pharmacokinetic Study Design

-

Subject Enrollment: Recruit healthy volunteers or patients according to the study protocol.

-

Dosing: Administer a single intravenous dose of Iopamidol.

-

Sample Collection: Collect blood samples into labeled tubes at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples for Iopamidol concentration using the validated LC-MS/MS method described above.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).

Visualizations

Caption: Experimental workflow for a pharmacokinetic study of Iopamidol using this compound.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust, sensitive, and accurate approach for the quantification of Iopamidol in biological matrices. This methodology is well-suited for pharmacokinetic studies, enabling researchers and drug development professionals to gain a comprehensive understanding of the ADME properties of Iopamidol. The detailed protocols and validation guidelines presented here serve as a valuable resource for the successful implementation of such studies.

References

Application Notes and Protocols for Monitoring Iopamidol in Wastewater using Iopamidol-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a widely used, non-ionic, iodinated X-ray contrast agent.[1][2] Due to its high persistence and water solubility, it is frequently detected in wastewater treatment plant effluents, surface water, and even drinking water sources.[2][3][4] Monitoring the concentration of Iopamidol in wastewater is crucial for assessing its environmental impact and the effectiveness of water treatment processes.

This document provides a detailed protocol for the quantification of Iopamidol in wastewater samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Iopamidol-d8, is recommended to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard, this compound, is added to the wastewater sample. The sample is then prepared, and the concentrations of both native Iopamidol and this compound are measured by LC-MS/MS. The ratio of the signal from the native Iopamidol to the this compound is used to calculate the concentration of Iopamidol in the original sample. This approach effectively corrects for analyte losses during sample preparation and any suppression or enhancement of the MS signal caused by the sample matrix.

Experimental Workflow

The overall experimental workflow for the analysis of Iopamidol in wastewater is depicted below.

Caption: Experimental workflow for the quantification of Iopamidol in wastewater using this compound and LC-MS/MS.

Materials and Reagents

-

Iopamidol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Iopamidol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the Iopamidol primary stock solution with a mixture of methanol and water.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the this compound primary stock solution with the initial mobile phase.

-

Sample Preparation

Two primary methods for sample preparation are presented: direct injection and solid-phase extraction (SPE). The choice of method depends on the expected concentration of Iopamidol in the wastewater.

Method 1: Direct Injection (for higher concentration samples)

-

Collect the wastewater sample in a clean container.

-

To 1 mL of the wastewater sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.

Method 2: Solid-Phase Extraction (SPE) (for trace-level concentrations)

-

Spike 100 mL of the wastewater sample with the this compound internal standard.

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the spiked wastewater sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Method

The following tables summarize the recommended chromatographic and mass spectrometric conditions. These may require optimization based on the specific instrumentation used.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 4.6 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-6.4 min, 2-20% B; 6.4-7 min, 20-95% B; 7-9 min, 95% B; 9-10 min, 95-2% B; 10-12 min, 2% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10-100 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Instrument dependent |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Iopamidol (Quantifier) | 777.9 | 575.0 | 100 | 25 |

| Iopamidol (Qualifier) | 777.9 | 489.0 | 100 | 35 |

| This compound (Quantifier) | 785.9 | 583.0 | 100 | 25 |

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

The concentration of Iopamidol in the wastewater sample is calculated using the following equation:

CIopamidol = (AIopamidol / Athis compound) * (Cthis compound / RRF)

Where:

-

CIopamidol is the concentration of Iopamidol in the sample.

-

AIopamidol is the peak area of the Iopamidol quantifier transition.

-

Athis compound is the peak area of the this compound quantifier transition.

-

Cthis compound is the concentration of the this compound internal standard added to the sample.

-

RRF is the relative response factor, determined from the analysis of calibration standards.

Method Performance

The performance of the analytical method should be validated according to established guidelines. Key validation parameters are summarized below.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | < 10 ng/L |

| Accuracy (Recovery) | 85-115% |

| Precision (RSD) | < 15% |

Logical Relationship for Isotope Dilution

The core principle of isotope dilution relies on the chemical and physical similarities between the analyte and its isotopically labeled counterpart.

Caption: Logical relationship demonstrating the principle of isotope dilution for accurate quantification.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the sensitive and selective quantification of Iopamidol in wastewater. The use of the stable isotope-labeled internal standard, this compound, ensures high-quality data by correcting for matrix-induced variations. This method is suitable for environmental monitoring and assessing the efficacy of wastewater treatment processes in removing this persistent pharmaceutical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

Application Note: Quantification of Iopamidol and Iopamidol-d8 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a widely used, non-ionic, low-osmolar iodinated contrast agent for medical imaging procedures.[1][2] Its frequent use and persistence have led to its presence in various water sources, necessitating sensitive analytical methods for monitoring.[1][3] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iopamidol and its deuterated internal standard, Iopamidol-d8. This method is applicable for environmental monitoring and pharmaceutical analysis.

The methodology relies on the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[4] Chromatographic separation is achieved using a reversed-phase C18 column.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions for the analysis of Iopamidol and its internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Iopamidol (Quantifier) | 777.9 | 575.0 | 40 | 25 |

| Iopamidol (Qualifier) | 777.9 | 617.0 | 40 | 20 |

| This compound (IS) | 785.9 | 583.0 | 40 | 25 |

| This compound (IS) | 786.0 | 391.0 | Not Specified | 42 |

| This compound (IS) | 786.0 | 546.0 | Not Specified | 32 |

Data sourced from multiple references.

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of Iopamidol.

Materials and Reagents

-

Iopamidol reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

C18 reversed-phase HPLC/UHPLC column

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of Iopamidol and this compound in 10 mL of methanol.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the initial mobile phase composition.

Sample Preparation:

-

Aqueous Samples (e.g., environmental water): To 1 mL of the water sample, add a specific volume of the internal standard working solution. Vortex the sample and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Pharmaceutical Formulations: Dilute the formulation with ultrapure water to bring the expected Iopamidol concentration within the calibration range. Add the internal standard to an aliquot of the diluted sample.

-